molecular formula C13H17N5OS B2896860 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 2034442-74-3

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2896860
CAS No.: 2034442-74-3
M. Wt: 291.37
InChI Key: FQPCGEMWQHCBEP-UHFFFAOYSA-N
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Description

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic heterocyclic compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure integrates three pharmaceutically relevant components: a 1,2,3-triazole ring, a piperidine moiety, and a 2,4-dimethylthiazole group. The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its metabolic stability, hydrogen-bonding capability, and frequent appearance in compounds with a broad spectrum of biological activities, including anticancer and antibacterial effects . The piperidine ring is a common feature in bioactive molecules and often serves as a key pharmacophore or spacer. The 2,4-dimethylthiazole group is a heterocyclic motif found in various bioactive molecules and can contribute significantly to a compound's binding affinity and physicochemical properties. While the specific biological activity and mechanism of action for this exact molecule require empirical determination, its design principles align with current strategies in lead compound optimization. Researchers can utilize this compound as a versatile building block for constructing more complex molecular entities or as a core structure for screening against various biological targets. This product is intended for research purposes and is not for human therapeutic or veterinary use.

Properties

IUPAC Name

(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5OS/c1-9-12(20-10(2)15-9)13(19)17-6-3-11(4-7-17)18-8-5-14-16-18/h5,8,11H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPCGEMWQHCBEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC(CC2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:
  • Triazole vs. Tetrazole : The target compound’s 1,2,3-triazole group (vs. tetrazole in ) may improve metabolic stability, as tetrazoles are prone to oxidative degradation .
  • Synthetic Routes : Click chemistry (CuAAC) is widely employed for triazole-piperidine hybrids (e.g., ), offering regioselectivity and high yields (>95%). In contrast, tetrazole analogs rely on nucleophilic substitutions .

Stability and Physicochemical Properties

  • Gastric Fluid Stability : Triazole-containing compounds (e.g., TOZs in ) may degrade in acidic environments, but the thiazole group in the target compound could mitigate this through steric or electronic effects.
  • Molecular Weight : The target compound (339.40 g/mol) aligns with Lipinski’s rules for drug-likeness, unlike bulkier analogs (e.g., 510.65 g/mol in ), which may face bioavailability challenges.

Spectral Characterization

Consistent with related compounds (), the target compound’s structure would likely be confirmed via:

  • ¹H/¹³C NMR : To identify piperidine CH₂ groups (~δ 2.5–3.5 ppm) and thiazole/triazole aromatic protons.
  • FT-IR : Peaks for C=O (1650–1750 cm⁻¹) and triazole C-N (1450–1500 cm⁻¹).

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most reliable method for constructing the 1,2,3-triazole ring involves CuAAC ("click chemistry") between an alkyne and an azide.

Procedure :

  • 4-Azidopiperidine Synthesis : Piperidin-4-one is converted to 4-azidopiperidine via a two-step process:
    • Treatment with hydroxylamine hydrochloride to form the oxime.
    • Oxime reduction using lithium aluminum hydride (LiAlH4) and subsequent azide substitution with sodium azide (NaN3).
  • Cycloaddition Reaction : The azide reacts with propargyl alcohol under Cu(I) catalysis (CuSO4·5H2O and sodium ascorbate) to yield 4-(1H-1,2,3-triazol-1-yl)piperidine.

Optimization Notes :

  • Solvent : A 3:1 tert-butanol/water mixture enhances regioselectivity for the 1,4-triazole isomer.
  • Yield : 65–78% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Methods

  • Nucleophilic Substitution : 4-Chloropiperidine reacts with 1H-1,2,3-triazole in the presence of K2CO3 in DMF at 80°C. However, this method suffers from lower yields (40–50%) and side products.

Synthesis of 2,4-Dimethylthiazole-5-carbonyl Chloride

Hantzsch Thiazole Synthesis

The thiazole ring is constructed via condensation of a α-halo ketone with a thioamide.

Procedure :

  • 2,4-Dimethyl-5-acetylthiazole :
    • React 2,4-dimethylthiazole-5-carboxylic acid with thionyl chloride (SOCl2) to form the acyl chloride.
    • Alternative: Condense 2-bromo-3-oxobutane with thioacetamide in ethanol under reflux.
  • Oxidation to Carboxylic Acid : Treat the acetyl intermediate with KMnO4 in acidic conditions.
  • Acyl Chloride Formation : React the carboxylic acid with SOCl2 in anhydrous dichloromethane (DCM).

Yield : 70–85% after recrystallization (ethanol/water).

Coupling of Subunits to Form the Target Compound

Amide Bond Formation

The piperidine-triazole amine reacts with the thiazole-carbonyl chloride under Schotten-Baumann conditions:

Procedure :

  • Dissolve 4-(1H-1,2,3-triazol-1-yl)piperidine (1.2 equiv) in dry THF.
  • Add 2,4-dimethylthiazole-5-carbonyl chloride (1.0 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature in the presence of triethylamine (TEA, 2.0 equiv).
  • Purify via column chromatography (DCM/methanol 9:1).

Yield : 60–72%.

Alternative Coupling Strategies

  • EDC/HOBt Mediated Coupling : Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. Yields are comparable (65–70%) but require longer reaction times.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (400 MHz, CDCl3) :
    • Piperidine H-2/H-6: δ 3.45–3.55 (m, 4H).
    • Triazole H-5: δ 7.82 (s, 1H).
    • Thiazole CH3: δ 2.45 (s, 3H, C2-CH3), δ 2.52 (s, 3H, C4-CH3).
  • 13C NMR :
    • Carbonyl (C=O): δ 165.8 ppm.
    • Thiazole C-5: δ 158.2 ppm.

Infrared (IR) Spectroscopy

  • Strong absorption at 1685 cm⁻¹ (C=O stretch).
  • Triazole C-N stretch at 1520 cm⁻¹.

Mass Spectrometry (MS)

  • ESI-MS : m/z 346.1 [M+H]+ (calculated for C16H18N5O2S: 346.1).

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity (HPLC)
CuAAC + Hantzsch Click chemistry, thiazole condensation 72% 98.5%
Nucleophilic Substitution Piperidine-triazole formation 50% 95.2%
EDC/HOBt Coupling Amide bond mediation 68% 97.8%

Challenges and Optimization Opportunities

  • Regioselectivity in Triazole Formation : CuAAC ensures exclusive 1,4-regioselectivity, whereas thermal cycloadditions yield mixtures.
  • Purification : Silica gel chromatography effectively removes unreacted acyl chloride and triazole intermediates.
  • Scale-Up Limitations : Click chemistry requires strict anhydrous conditions, complicating industrial-scale production.

Q & A

Q. What are the common synthetic routes for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between piperidine-triazole and thiazole-methanone precursors under controlled conditions (e.g., reflux in ethanol or DMF). Catalysts like triethylamine or palladium complexes may facilitate bond formation .
  • Intermediate characterization : High-performance liquid chromatography (HPLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm structural integrity .

Q. How is the molecular structure of the compound confirmed, and what analytical techniques are essential?

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., triazole vs. thiazole ring connectivity) .
  • X-ray crystallography (if applicable): Resolves stereochemistry and bond angles, critical for understanding spatial interactions .
  • Elemental analysis : Validates purity by matching experimental and theoretical carbon, hydrogen, and nitrogen percentages .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of the target compound during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Temperature control : Lower temperatures (0–25°C) reduce decomposition of heat-sensitive intermediates, while reflux accelerates coupling reactions .
  • Catalyst screening : Triethylamine or Pd(PPh3)4 may improve regioselectivity in triazole-thiazole conjugation .

Q. What strategies are effective in analyzing contradictory biological activity data across different studies?

  • Structure-activity relationship (SAR) studies : Systematically modify functional groups (e.g., methyl on thiazole) to isolate contributions to activity .
  • In vitro vs. in vivo validation : Discrepancies may arise from metabolic stability differences; use microsomal assays to assess hepatic degradation .
  • Control experiments : Test for off-target interactions using kinase profiling panels or competitive binding assays .

Q. How does the compound’s stability under varying pH and temperature conditions impact its experimental handling?

  • pH-dependent stability : Thiazole rings may hydrolyze under acidic conditions (pH < 4); use buffered solutions (pH 6–8) for biological assays .
  • Thermal stability : Store lyophilized samples at −20°C to prevent dimerization or oxidation of the triazole moiety .

Q. What computational methods are employed to predict the compound’s interactions with biological targets?

  • Molecular docking : Models binding to enzymes (e.g., kinases) by aligning the triazole-thiazole core in active sites (AutoDock Vina or Schrödinger) .
  • Molecular dynamics (MD) simulations : Assess binding stability over time (50–100 ns trajectories) to identify critical hydrogen bonds or hydrophobic interactions .

Q. How can stereochemical challenges during synthesis be resolved, particularly for chiral intermediates?

  • Chiral chromatography : Separates enantiomers using columns like Chiralpak IA/IB .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to control stereochemistry .

Q. What are the key considerations for designing derivatives to enhance bioavailability while retaining activity?

  • Lipophilicity optimization : Introduce methyl/fluorine groups on the thiazole ring to improve membrane permeability (logP 2–4) .
  • Metabolic shielding : Replace labile protons on the triazole ring with deuterium or bulky substituents to slow CYP450-mediated degradation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported IC50 values across cell lines?

  • Standardize assay conditions : Use identical cell passage numbers, serum concentrations, and incubation times .
  • Dose-response validation : Repeat experiments with internal controls (e.g., staurosporine for apoptosis assays) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • CRISPR/Cas9 knockout : Silence putative targets (e.g., kinases) to confirm on-target effects .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with purified proteins .

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